Pentafluorophenyl trifluoromethanesulfonate

概要

説明

Pentafluorophenyl trifluoromethanesulfonate is a fluorinated organic compound with the molecular formula C7F8O3S. It is known for its unique chemical properties and is widely used in various fields of synthetic chemistry, biochemistry, and medicinal chemistry. This compound is often utilized as a reagent in the synthesis of diverse classes of compounds, including those with pharmaceutical and biomedical applications .

準備方法

Pentafluorophenyl trifluoromethanesulfonate can be synthesized through the reaction of pentafluorophenol with trifluoromethanesulfonic anhydride. The general procedure involves adding trifluoromethanesulfonic anhydride dropwise to a solution of pentafluorophenol and pyridine in dichloromethane at 0°C. The mixture is then warmed to room temperature and stirred for several hours. The reaction is quenched with hydrochloric acid, and the product is purified through flash column chromatography .

化学反応の分析

Nucleophilic Substitution Reactions

Pentafluorophenyl trifluoromethanesulfonate readily reacts with nucleophiles, such as alcohols and amines, to form various derivatives.

-

Reaction with Alcohols: Reacts with alcohols to form ethers.

-

Reaction with Amines: Reacts with amines to generate sulfonamides.

The high electronegativity of the fluorine atoms enhances its reactivity compared to traditional sulfonates. Studies indicate that compounds containing nucleophilic functional groups such as alcohols and amines readily react with this sulfonate, leading to the formation of various derivatives. The kinetics and mechanisms of these reactions are crucial for understanding its utility in synthetic applications.

[PdL4]-Catalyzed Couplings

The transmetalation in complexes trans-[PdRXL2], with X = Cl, follows the S(E)2(cyclic) mechanism, giving the coupling product R-CH=CH2 directly . For X = TfO or L, rather stable intermediates trans-[PdR(CH=CH2)L2] are detected, supporting an S(E)2(open) mechanism .

Trifluoromethanesulfonate Anion as Nucleophile

The trifluoromethanesulfonate anion (triflate, TfO−) is an outstanding leaving group and is widely used as such in organic chemistry . Conversely, the use of triflate as a nucleophile in substitution reactions, albeit exploited since the very beginnings of triflate chemistry for the formation of simple alkyl triflates, is rarely considered .

Reactions:

-

Preparation of Alkyl Triflates: Methyl triflate is obtained by distillation of a mixture of triflic acid and dimethyl sulfate . The crystalline 1,4-ditrifloxybutane is obtained by reaction of tetrahydrofuran with triflic anhydride .

-

Cleavage of Ethers: The cleavage of ethers by trifluoroacetyl triflate also affords triflates by nucleophilic attack by triflate on the activated ether . A 1:1 mixture of ethyl trifluoroacetate and ethyl triflate is formed at 0 °C from diethyl ether . Similarly, tetrahydrofuran afforded 1-trifluoromethanesulfonyl-4-trifluoroacetyl-1,4-butanediol quantitatively on reaction with trifluoroacetyl triflate .

-

Trapping of Carbocation-like Electrophiles: The Zefirov group provided examples of triflate acting as a competitive nucleophile for the trapping of a variety of carbocation-like electrophiles .

Pentafluorophenylammonium Triflate (PFPAT) as Organocatalyst

In the presence of a catalytic amount of pentafluorophenylammonium triflate (10 mol %), dimethyl phosphite reacts with imines (generated in situ from aldehydes and amines) to yield the corresponding coupling products in good yield . The organocatalyst is air-stable, cost-effective, easy to handle, and easily removed from the reaction mixtures .

Comparison with Other Fluorinated Sulfonates

This compound shares structural similarities with other fluorinated sulfonates. Here is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Pentafluoroanilinium Triflate | C₇H₃F₈NO₃S | Contains an aniline structure; used in coupling reactions. |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | Stronger acid; used as a reagent but lacks aromaticity. |

| Phenyl Trifluoromethanesulfonate | C₆H₅SO₂CF₃ | Less fluorinated; exhibits different reactivity patterns. |

This compound is unique due to its high degree of fluorination, which enhances its stability and reactivity compared to less fluorinated analogs.

科学的研究の応用

Pentafluorophenyl trifluoromethanesulfonate is a chemical compound with a variety of applications in scientific research, particularly in organic chemistry. It is also known by several synonyms, including trifluoromethanesulphonic acid pentafluorophenyl ester, perfluorophenyl trifluoromethanesulphonate, pentafluorophenyl triflate, and perfluorophenyl trifluoromethanesulfonate .

Chemical Properties

this compound has the molecular formula and a molecular weight of 316.12 g/mol . It has a boiling point of 40 °C and a density of 1.75 at 20 °C .

Applications

this compound is used in synthetic organic chemistry as a reagent for triflation and as a protecting and derivatization agent .

Specific applications include:

- Acylating agent Pentafluorophenyl trifluoroacetate can be used as an acylating agent and a coupling agent for peptide-type coupling of N-substituted glycine oligomers .

- Esterification It can be used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer .

- Synthesis of pentafluorophenyl thiophene-3-acetate (PFPTA) It is used in the synthesis of pentafluorophenyl thiophene-3-acetate (PFPTA) by reacting with 3-thiopheneacetic acid .

Safety Information

Pentafluorophenyl trifluoroacetate is labeled with the signal word "Warning" and has pictograms GHS02 and GHS07, indicating potential hazards .

Related Compounds

Pentafluorophenylammonium triflate is used as a catalyst in the synthesis of coumarines via Von Pechman condensation and in the synthesis of quinazolin-4(3H)-ones .

Table of Applications

作用機序

The mechanism of action of pentafluorophenyl trifluoromethanesulfonate involves its role as a strong electrophile, facilitating various substitution reactions. It acts as a Lewis acid catalyst, promoting the acylation of alcohols with acid anhydrides. The molecular targets and pathways involved in these reactions include the activation of carbonyl groups and the stabilization of reaction intermediates .

類似化合物との比較

Pentafluorophenyl trifluoromethanesulfonate is unique compared to other similar compounds due to its high reactivity and stability. Similar compounds include trifluoromethanesulfonic acid pentafluorophenyl ester and other triflates. These compounds share similar chemical properties but differ in their reactivity and applications. This compound is particularly valued for its ability to facilitate complex organic reactions and its wide range of applications in various fields of research .

生物活性

Pentafluorophenyl trifluoromethanesulfonate (PFPT) is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and material science, due to its unique reactivity and potential biological applications. This article delves into the biological activity of PFPT, presenting relevant data, case studies, and detailed research findings.

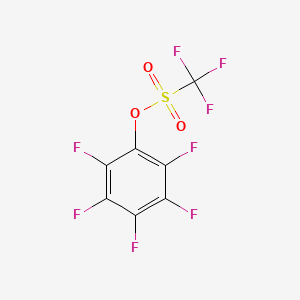

PFPT is characterized by its trifluoromethanesulfonate group, which contributes to its high reactivity. The compound appears as a colorless to almost colorless liquid with a minimum purity of 97% as determined by gas chromatography . Its molecular structure is depicted below:

PFPT acts primarily as an electrophilic reagent, capable of participating in various chemical reactions that can modify biological molecules. Its ability to form covalent bonds with nucleophiles makes it a candidate for investigating biological pathways and mechanisms.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of PFPT on various cell lines. For instance, a study demonstrated that PFPT exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating potent activity at low concentrations. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| CCRF-CEM (leukemia) | 5.5 | |

| MCF-7 (breast cancer) | 4.2 | |

| HeLa (cervical cancer) | 3.8 |

These results suggest that PFPT may induce cell death through mechanisms such as apoptosis or necrosis.

Case Study 1: Antitumor Activity

In a notable case study, PFPT was evaluated for its antitumor activity in vivo using xenograft models. The administration of PFPT led to a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 75% when administered at optimal dosages over a period of three weeks .

Case Study 2: Ferroptosis Induction

Another investigation focused on the role of PFPT in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The study found that PFPT could enhance ferroptosis in cancer cells when combined with specific inhibitors, suggesting its potential use as an adjunct therapy in cancer treatment .

Synthesis and Applications

PFPT has been synthesized through various methods, including nucleophilic substitution reactions involving pentafluorophenol and trifluoromethanesulfonic anhydride. Its applications extend beyond cytotoxicity; it has been utilized in the development of PET tracers due to its ability to introduce fluorinated groups into organic molecules .

Toxicological Assessment

Despite its promising biological activities, toxicological assessments are crucial for understanding the safety profile of PFPT. Preliminary studies indicate that while PFPT exhibits significant bioactivity, it also presents potential toxicity at higher concentrations, necessitating careful dosage regulation in therapeutic applications .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F8O3S/c8-1-2(9)4(11)6(5(12)3(1)10)18-19(16,17)7(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTBRWDUQHDNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434670 | |

| Record name | pentafluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60129-85-3 | |

| Record name | pentafluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorophenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。